1-Cyclopropylpyrazole-4-sulfonyl chloride
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Overview
Description
1-Cyclopropylpyrazole-4-sulfonyl chloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and synthetic versatility .
Scientific Research Applications
1-Cyclopropylpyrazole-4-sulfonyl chloride has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action of “1-Cyclopropylpyrazole-4-sulfonyl chloride”. Many pyrazole derivatives act by binding to their target proteins and modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” are unknown. Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropylpyrazole-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonation of pyrazoles using chlorosulfonic acid. The reaction typically requires controlled conditions, such as low temperatures (around -20 to 0°C) and the use of solvents like chloroform . Another method involves the oxidative chlorination of sulfur-containing compounds, such as thiols and sulfides, using aqueous chlorine .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation processes. These processes are optimized to achieve high yields and purity of the target compound. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-sulfonyl chloride
- 1-Phenylpyrazole-4-sulfonyl chloride
- 1-Benzylpyrazole-4-sulfonyl chloride
Uniqueness
1-Cyclopropylpyrazole-4-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and overall chemical behavior compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-cyclopropylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-8-9(4-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXUZFCVGNBVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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